molecular formula C13H10ClN5 B2888357 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-72-4

7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2888357
CAS No.: 303145-72-4
M. Wt: 271.70 g/mol
InChI Key: QWAYUNOMFDDJDC-UHFFFAOYSA-N
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Description

7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a useful research compound. Its molecular formula is C13H10ClN5 and its molecular weight is 271.70 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound was synthesized using cyclization of related thiosemicarbazides, and its crystal structure was analyzed. It forms inversion dimers via N—H⋯N hydrogen bonds and layers through π-stacking interactions between aromatic systems (Repich et al., 2017).

Application in Heterocyclic Chemistry

  • It is part of a group of compounds synthesized through reactions with various reagents, contributing to the development of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives with potential biological applications (El-Agrody et al., 2001).

Antimicrobial Activity Studies

  • Some derivatives of this compound have been synthesized and tested for antimicrobial activities, showing good or moderate effects against various microorganisms (Bektaş et al., 2007).

Antiallergy Activity Evaluation

  • Derivatives were synthesized and evaluated for antiallergic activities, particularly against passive peritoneal anaphylaxis, passive cutaneous anaphylaxis, and slow-reacting substance of anaphylaxis activities (Suzuki et al., 1992).

Potential as Anticonvulsant Agent

  • A study identified a specific derivative as a promising anticonvulsant agent, synthesized using an efficient, green synthetic method (Divate & Dhongade-Desai, 2014).

Antimalarial Activity Research

  • Research on certain derivatives of this compound demonstrated antimalarial activity against P. berghei in mice, highlighting its potential in treating malaria (Werbel, Elslager, & Chu, 1973).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine' involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-3-oxobut-1-enylbenzene. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-3-hydrazinobut-1-enylbenzene. The final step involves the reaction of 4-chloro-3-hydrazinobut-1-enylbenzene with 2-amino-1,2,4-triazolo[1,5-a]pyrimidine to form the desired compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-amino-1,2,4-triazolo[1,5-a]pyrimidine" ], "Reaction": [ "Step 1: React 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chloro-3-oxobut-1-enylbenzene.", "Step 2: React 4-chloro-3-oxobut-1-enylbenzene with hydrazine hydrate in the presence of a base to form 4-chloro-3-hydrazinobut-1-enylbenzene.", "Step 3: React 4-chloro-3-hydrazinobut-1-enylbenzene with 2-amino-1,2,4-triazolo[1,5-a]pyrimidine in the presence of a base to form the desired compound." ] }

CAS No.

303145-72-4

Molecular Formula

C13H10ClN5

Molecular Weight

271.70 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C13H10ClN5/c14-10-4-1-9(2-5-10)3-6-11-7-8-16-13-17-12(15)18-19(11)13/h1-8H,(H2,15,18)

InChI Key

QWAYUNOMFDDJDC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=NC3=NC(=NN23)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC3=NC(=NN23)N)Cl

solubility

not available

Origin of Product

United States

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